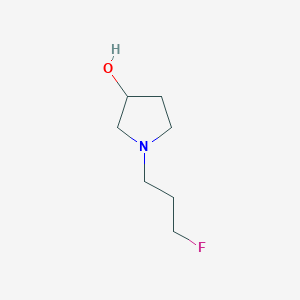

1-(3-Fluoropropyl)pyrrolidin-3-ol

Description

Contextualization within Advanced Pyrrolidine (B122466) Chemistry and Fluorinated Organic Compounds

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, a desirable trait in the design of molecules intended to interact with complex biological targets. nih.gov The pyrrolidine framework can possess up to four stereogenic centers, leading to a rich stereochemical diversity. nih.gov Medicinal chemists frequently utilize the pyrrolidine scaffold to develop novel therapeutic agents for a wide range of diseases. nih.gov

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance pharmacological properties. acs.orggmpplastic.com Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. gmpplastic.comnih.gov The introduction of a fluorine atom can alter the pKa of nearby functional groups, thereby improving a drug's bioavailability. nih.gov Consequently, a significant percentage of pharmaceuticals on the market are fluorinated compounds. acs.orgnih.gov The synthesis of fluorinated heterocycles, such as 1-(3-Fluoropropyl)pyrrolidin-3-ol, represents a key area of research aimed at developing new and more effective drugs. acs.orgresearchgate.net

Academic Interest in Chiral Pyrrolidine Derivatives: An Overview

The chirality of pyrrolidine derivatives is a critical aspect of their academic and industrial interest. Enantiomerically pure pyrrolidines are highly sought after as building blocks in the synthesis of complex molecules with specific biological activities. researchgate.netosi.lv The non-essential amino acid L-proline, a naturally occurring chiral pyrrolidine, is a common starting material for the synthesis of other chiral pyrrolidine derivatives. nih.gov

The stereochemistry of the pyrrolidine ring can significantly impact a molecule's interaction with its biological target. For instance, different enantiomers of a drug can exhibit vastly different pharmacological effects. Researchers have developed various stereoselective methods to synthesize specific isomers of pyrrolidine-containing compounds, highlighting the importance of controlling the three-dimensional arrangement of atoms in these molecules. mdpi.com The development of efficient synthetic routes to chiral pyrrolidine inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) underscores the therapeutic potential of this class of compounds. nih.gov

Scope and Trajectories of Scholarly Investigations Involving this compound

Scholarly investigations into this compound have been notably focused on its application in the development of selective estrogen receptor degraders (SERDs) for the treatment of estrogen-receptor-positive breast cancer. acs.orgnih.gov In this context, the (3S)-enantiomer of this compound has been identified as a crucial side chain that enhances the degradation activity and potency of SERD candidates. acs.org

Research has systematically explored the structure-activity relationships of molecules incorporating this moiety. For example, studies have shown that the N-substitution of the pyrrolidine ring with a fluoropropyl group leads to enhanced degradation activity compared to other alkyl or fluoroalkyl substitutions. acs.org The specific stereochemistry at the 3-position of the pyrrolidine ring is also critical for optimal activity. This focused research trajectory has led to the discovery of potent and orally available SERDs, with some candidates advancing to clinical evaluation. acs.org The synthesis of this key building block and its derivatives is therefore an area of active investigation. google.comwipo.int

Detailed Research Findings

The following tables summarize key data related to the chemical compound this compound and its derivatives from various research publications.

Table 1: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Research Area |

| This compound | Not specified | C7H14FNO | 147.19 g/mol | Medicinal Chemistry, SERD development |

| (3S)-1-(3-Fluoropropyl)pyrrolidin-3-ol | Not specified | C7H14FNO | 147.19 g/mol | Selective Estrogen Receptor Degraders (SERDs) |

| Larotrectinib | 1229235-85-5 | C21H22F2N6O2 | 428.44 g/mol | Anticancer drug (utilizes a pyrrolidine moiety) |

| (S)-proline | 147-85-3 | C5H9NO2 | 115.13 g/mol | Chiral building block for synthesis |

Table 2: Research Applications and Findings

| Compound/Derivative | Research Focus | Key Findings | Reference |

| (3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl side chain | Optimization of SERDs | The fluoropropyl substitution on the pyrrolidine nitrogen enhances degradation activity and potency of the SERD. | acs.org |

| Chiral Pyrrolidine Derivatives | Synthesis and Biological Activity | Enantiomerically pure pyrrolidines are crucial for developing potent and selective enzyme inhibitors. | researchgate.netnih.gov |

| Fluorinated Organic Compounds | Drug Discovery | Incorporation of fluorine improves metabolic stability, lipophilicity, and binding affinity of drug candidates. | acs.orggmpplastic.comnih.gov |

| Pyrrolidine Scaffold | Medicinal Chemistry | The five-membered ring provides a versatile and three-dimensional structure for drug design. | nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropropyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSJNYSAZLPSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521377-58-1 | |

| Record name | 1-(3-fluoropropyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 1 3 Fluoropropyl Pyrrolidin 3 Ol

Stereoselective Synthesis of Enantiomeric Forms (S- and R-Enantiomers)

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to selectively synthesize either the (S)- or (R)-enantiomer of 1-(3-fluoropropyl)pyrrolidin-3-ol is of paramount importance. These approaches often rely on the use of chiral starting materials, auxiliaries, or catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed for potential recycling.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in the literature, established methodologies for the synthesis of substituted pyrrolidines can be applied. One common strategy involves the use of chiral oxazolidinones or pseudoephedrine as chiral auxiliaries. wikipedia.orgresearchgate.net For instance, an N-acylated oxazolidinone could undergo a stereoselective Michael addition to an appropriate acceptor, followed by cyclization and removal of the auxiliary to yield a chiral pyrrolidinone precursor. This precursor can then be reduced and N-alkylated to afford the target compound.

A notable example in the broader context of pyrrolidine (B122466) synthesis is the use of N-tert-butanesulfinyl groups as chiral auxiliaries. These have proven effective in the diastereoselective synthesis of densely substituted pyrrolidines through [3+2] cycloaddition reactions. acs.orgnih.gov This approach allows for the creation of multiple stereocenters with high control.

Application of Asymmetric Catalysis in Enantioselective Syntheses

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

One potential route to this compound is the asymmetric reduction of a prochiral precursor, 1-(3-fluoropropyl)pyrrolidin-3-one. This transformation can be achieved using chiral catalysts, such as those based on transition metals like ruthenium or iridium complexed with chiral ligands. For example, iridium-diamine catalyzed asymmetric transfer hydrogenation has been successfully used for the enantioselective synthesis of a related compound, 3,3-difluoropyrrolidin-4-ol. nih.gov Similarly, biocatalysis, employing enzymes like ketoreductases, presents a powerful tool for the enantioselective reduction of ketones under mild and environmentally friendly conditions. organic-chemistry.org

Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This method allows for the construction of the pyrrolidine ring with high stereocontrol. By employing a chiral catalyst, typically a metal complex with a chiral ligand, it is possible to direct the cycloaddition to favor the formation of a specific enantiomer of the resulting pyrrolidine.

Diastereoselective and Enantioselective Transformations

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. In the context of synthesizing this compound, a diastereoselective approach could involve starting with a chiral precursor, such as an enantiopure amino alcohol, and then constructing the pyrrolidine ring in a way that the existing stereocenter directs the formation of the new one.

A relevant example is the diastereoselective synthesis of pyrrolidines through a ytterbium triflate-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. This method generates pyrrolidines with a high degree of cis-diastereoselectivity. organic-chemistry.org By using a chiral amine or aldehyde, it would be possible to induce enantioselectivity in the final product.

Furthermore, the stereoselective synthesis of pyrrolidin-3-ols from homoallylamines has been reported, involving an epoxidation and regioselective opening of the epoxide. researchgate.net This methodology allows for the formation of 2-substituted 3-pyrrolidinols with defined stereochemistry.

Exploration of Precursor Chemistry and Optimized Reaction Pathways

The choice of starting materials and the optimization of reaction pathways are critical for an efficient and practical synthesis. A common and direct approach to this compound involves the N-alkylation of a chiral 3-pyrrolidinol (B147423) precursor.

The enantiopure starting materials, (S)-3-pyrrolidinol and (R)-3-pyrrolidinol, can be sourced commercially or synthesized through various established methods. A scalable process for preparing pure (S)-3-pyrrolidinol has been detailed in the patent literature, making it a readily accessible precursor. google.comgoogle.com

The N-alkylation can be achieved by reacting the chiral 3-pyrrolidinol with a suitable 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane (B1205824) or 1-fluoro-3-iodopropane, in the presence of a base. Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions.

| Precursor | Reagent | Product |

| (S)-3-Pyrrolidinol | 1-Bromo-3-fluoropropane | (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol |

| (R)-3-Pyrrolidinol | 1-Bromo-3-fluoropropane | (R)-1-(3-Fluoropropyl)pyrrolidin-3-ol |

| (S)-3-Pyrrolidinol | 1-Fluoro-3-iodopropane | (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol |

| (R)-3-Pyrrolidinol | 1-Fluoro-3-iodopropane | (R)-1-(3-Fluoropropyl)pyrrolidin-3-ol |

An alternative pathway involves the reductive amination of a ketone. For example, the reaction of 1-(3-fluoropropyl)pyrrolidin-3-one with a reducing agent would yield the racemic product, which could then be resolved into its enantiomers.

Integration of Sustainable Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

In the synthesis of this compound, several green chemistry principles can be applied. The use of biocatalysis for the asymmetric reduction of a ketone precursor, as mentioned earlier, is a prime example of a green approach, as it operates under mild conditions in aqueous media. organic-chemistry.org

Solvent choice is another critical factor. Traditional solvents like N,N-dimethylformamide (DMF) are being replaced by greener alternatives. For instance, N-octyl pyrrolidone (NOP) has been identified as a viable green solvent for solid-phase peptide synthesis and could potentially be applied to the synthesis of pyrrolidine derivatives. acs.org The use of greener solvents like dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (B192634) (GVL) is also being explored. researchgate.net

Furthermore, optimizing reaction pathways to reduce the number of steps and improve atom economy contributes to a more sustainable process. The direct N-alkylation of a commercially available chiral precursor is generally more atom-economical than a multi-step synthesis involving protecting groups.

Considerations for Preparative Scale Synthesis in Academic Research

Scaling up a synthesis from the milligram to the gram or multi-gram scale for academic research purposes presents several challenges. These include ensuring consistent yields, managing reaction exotherms, and purifying larger quantities of material.

For the synthesis of this compound, a key consideration for scale-up is the availability and cost of the starting materials. The existence of a patented, scalable process for (S)-3-pyrrolidinol is a significant advantage for the synthesis of the (S)-enantiomer. google.comnih.gov

The purification of the final product is another important aspect. On a larger scale, chromatography can be cumbersome and expensive. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable.

A process development study for a fluorinated-pyrrolidine analogue from Pfizer highlights some of the considerations for large-scale synthesis. mdpi.com The study focused on replacing hazardous reagents like DAST (diethylaminosulfur trifluoride) and sodium azide (B81097) with safer alternatives and developing a more efficient and robust process. mdpi.com These principles can be applied to the synthesis of this compound to ensure a safe and efficient scale-up for research purposes.

Chemical Biology Research Applications of 1 3 Fluoropropyl Pyrrolidin 3 Ol and Its Analogs

Design and Development of 1-(3-Fluoropropyl)pyrrolidin-3-ol as Molecular Probes

The rational design of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of biological processes in real-time. The this compound scaffold has proven to be a versatile platform for the development of such probes, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radioisotopes, such as fluorine-18 (B77423) (¹⁸F), to map the distribution and concentration of specific targets in vivo.

The design of PET tracers based on the this compound core involves several key considerations. The introduction of the ¹⁸F isotope via a fluoropropyl chain offers a favorable method for radiolabeling, providing good metabolic stability and a suitable half-life for imaging studies. The pyrrolidin-3-ol portion of the molecule serves as a versatile scaffold that can be readily modified to achieve selectivity for a desired biological target.

A prominent example of the successful design and development of a molecular probe incorporating this scaffold is in the field of oncology. Researchers have developed O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) as a PET tracer for tumor imaging. nih.govnih.gov The design rationale was to create an amino acid analog that would be actively transported into tumor cells, which often exhibit upregulated amino acid metabolism. nih.gov The 3-fluoropropyl group provides the ¹⁸F label for PET detection, while the tyrosine moiety facilitates uptake by amino acid transporters. nih.govnih.gov

The development process for such probes typically involves:

Synthesis of Precursors: The non-radioactive ("cold") version of the compound and a suitable precursor for radiolabeling are synthesized.

Radiolabeling: A nucleophilic substitution reaction is commonly employed to introduce the ¹⁸F isotope onto the propyl chain.

In Vitro Evaluation: The binding affinity and selectivity of the probe for its target are assessed using cell-based assays.

In Vivo Evaluation: The biodistribution, pharmacokinetics, and target engagement of the radiolabeled probe are studied in animal models. nih.gov

This systematic approach has led to the development of various fluoropropyl-containing probes for a range of biological targets, highlighting the utility of the this compound scaffold in molecular probe design.

Ligand Design Principles and Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

The effectiveness of a molecular probe is intrinsically linked to its ability to bind to its intended target with high affinity and selectivity. Structure-Activity Relationship (SAR) studies are therefore crucial in the design and optimization of ligands based on the this compound scaffold. These studies systematically explore how modifications to the chemical structure of the molecule affect its biological activity.

A significant application of SAR studies involving the this compound moiety has been in the development of Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer. In the discovery of the potent SERD, SAR439859, the N-substitution on the pyrrolidine (B122466) ring was systematically varied. nih.gov

| N-Substituent | ERα Degradation (%) |

| Methyl | Decreased activity |

| Ethyl | Decreased activity |

| Fluoroethyl | Decreased activity |

| Fluoropropyl | Enhanced activity |

| Butyl | Loss of activity |

Table 1: SAR of N-substituted Pyrrolidinol Analogs for ERα Degradation. This table illustrates the impact of varying the N-substituent on the pyrrolidine ring on the degradation of the estrogen receptor alpha (ERα). The data highlights the unique advantage of the fluoropropyl group in enhancing degradation activity compared to other alkyl and fluoroalkyl chains.

These SAR studies revealed that the 3-fluoropropyl group was optimal for enhancing the degradation of the estrogen receptor alpha (ERα), outperforming shorter and longer alkyl chains, as well as a fluoroethyl group. nih.gov This highlights a key ligand design principle: the length and nature of the N-substituent on the pyrrolidinol ring are critical determinants of biological activity.

In the context of central nervous system (CNS) targets, such as muscarinic acetylcholine (B1216132) receptors (mAChRs), ligand design principles often focus on achieving subtype selectivity to minimize off-target effects. nih.gov While specific SAR data for this compound analogs targeting mAChRs is not extensively published in readily available literature, general principles for mAChR ligands can be extrapolated. These include modulating the basicity of the pyrrolidine nitrogen and optimizing the spatial arrangement of functional groups to achieve selective interactions with the binding pockets of different mAChR subtypes. For instance, the M1 and M4 receptor subtypes are attractive targets for treating cognitive and psychiatric disorders. nih.gov The design of selective ligands for these receptors often involves fine-tuning the structure of the molecule to exploit subtle differences in the receptor binding sites. nih.gov

Mechanistic Investigations Utilizing the Compound in Biological Systems

Molecular probes derived from the this compound scaffold are valuable tools for investigating the mechanisms of biological processes. By tracking the distribution and binding of these probes, researchers can gain insights into the function of their targets in both healthy and diseased states.

One of the primary mechanistic questions that can be addressed with these probes is the role of specific receptors or enzymes in a given physiological or pathological context. For example, the development of a radiolabeled ligand for a particular neurotransmitter receptor allows for the non-invasive study of receptor density and distribution in the brain. This can be used to investigate changes in receptor expression associated with neurological disorders.

However, a critical aspect of mechanistic investigations using radiolabeled probes is understanding their metabolic fate in vivo. The metabolic stability of a probe is crucial for ensuring that the observed signal is indeed from the intact probe binding to its target and not from radiolabeled metabolites that may have different biological activities. For instance, in the development of some PET tracers, rapid in vivo metabolism can lead to the formation of radiometabolites that confound the interpretation of the imaging data.

While specific mechanistic studies solely focused on this compound are not widely documented, the principles of using its analogs apply. For example, in the context of the SERD SAR439859, mechanistic studies would involve demonstrating that the compound indeed induces the degradation of the ERα protein, leading to the downstream inhibition of estrogen signaling pathways in cancer cells. nih.gov This could be investigated using techniques such as Western blotting to measure ERα protein levels and reporter gene assays to assess the transcriptional activity of the receptor.

Utility in Target Engagement Studies and Pathway Elucidation (Non-Clinical Focus)

A key application of molecular probes in chemical biology is to confirm that a potential therapeutic agent is engaging its intended target in a living system. This process, known as target engagement, is a critical step in drug discovery and development. PET imaging with radiolabeled probes is a powerful technique for demonstrating target engagement in vivo.

Probes based on the this compound scaffold can be used to measure the occupancy of a target receptor by an unlabeled drug. In a typical study, a baseline PET scan is performed to measure the initial binding of the radiolabeled probe. Then, the unlabeled drug is administered, and a second PET scan is performed. A decrease in the binding of the radiolabeled probe indicates that the unlabeled drug is occupying the target receptor.

This approach has been instrumental in the preclinical development of drugs targeting the CNS. For example, a radiolabeled analog of a novel muscarinic agonist could be used to demonstrate that the drug crosses the blood-brain barrier and binds to its target receptors in the brain.

Beyond target engagement, these probes can also be used for pathway elucidation. By observing the downstream effects of target engagement, researchers can begin to unravel the complex biological pathways that are modulated by a particular drug or ligand. For instance, after confirming target engagement of a novel M1 muscarinic receptor agonist, studies could be designed to investigate its effects on downstream signaling pathways, such as those involved in learning and memory.

The development of the SERD SAR439859, which contains the this compound moiety, provides a concrete example of target engagement. nih.gov The ability of this compound to bind to and induce the degradation of the estrogen receptor directly demonstrates engagement with its intended target. nih.gov This engagement leads to the elucidation of its pathway of action, which involves the disruption of estrogen-dependent signaling in breast cancer cells.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3 Fluoropropyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of 1-(3-Fluoropropyl)pyrrolidin-3-ol, providing a detailed atom-by-atom map of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer the initial and fundamental insights into the compound's structure. The ¹H NMR spectrum reveals distinct signals for each proton environment within the molecule. For the (S)-enantiomer, key chemical shifts (δ) in parts per million (ppm) include a multiplet around 4.38 ppm corresponding to the proton attached to the hydroxyl-bearing carbon (CH-OH). The fluorine atom's influence is evident in the signals for the fluoropropyl side chain, with a triplet of doublets at approximately 4.53 ppm for the methylene (B1212753) group directly bonded to the fluorine atom (-CH₂F), showing coupling to both the adjacent methylene protons and the fluorine atom. The other protons of the pyrrolidine (B122466) ring and the propyl chain appear at distinct chemical shifts, allowing for a complete assignment.

The ¹³C NMR spectrum corroborates the proton data, with the carbon of the CH-OH group appearing around 70.5 ppm. The carbon directly bonded to the fluorine atom (CH₂F) exhibits a characteristic large coupling constant with the fluorine atom and resonates at approximately 81.3 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to map the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the CH-OH proton and its neighboring methylene protons on the pyrrolidine ring, as well as between the adjacent methylene groups of the fluoropropyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This powerful technique allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the proton signal at ~4.38 ppm would show a cross-peak with the carbon signal at ~70.5 ppm, confirming the C-H bond of the hydroxyl-bearing carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (typically 2-3 bond) couplings between protons and carbons. This provides information about the connectivity of quaternary carbons and links different parts of the molecule. For example, HMBC would show correlations between the protons of the N-CH₂ group of the propyl chain and the carbons of the pyrrolidine ring, confirming the attachment of the side chain to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the protons of the fluoropropyl chain and specific protons on the pyrrolidine ring, offering insights into the chain's orientation relative to the ring.

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar couplings | Mapping of proton connectivity within the pyrrolidine ring and the fluoropropyl chain. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Unambiguous assignment of all protonated carbon signals. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirmation of the overall molecular skeleton and the connection point of the side chain. |

| NOESY | Through-space ¹H-¹H interactions | Elucidation of the 3D structure and conformational preferences in solution. |

Applications of Fluorine-19 NMR Spectroscopy

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy provides a highly sensitive and direct probe into the local electronic environment of the fluoropropyl side chain. The ¹⁹F NMR spectrum of this compound would typically show a triplet of triplets, arising from coupling to the two adjacent protons on the same carbon and the two protons on the neighboring carbon of the propyl chain. The chemical shift of the fluorine signal is highly sensitive to its environment, making ¹⁹F NMR an excellent tool for confirming the presence and integrity of the fluoropropyl moiety.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural verification. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of C₇H₁₄FNO.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺). The fragmentation pattern is a molecular fingerprint. Key fragmentation pathways for this compound would likely involve the loss of the hydroxyl group, cleavage of the fluoropropyl side chain, and fragmentation of the pyrrolidine ring. Analysis of these fragment ions allows for a piece-by-piece confirmation of the molecular structure.

| Ion (m/z) | Possible Fragment | Significance |

| [M+H]⁺ | C₇H₁₅FNO⁺ | Confirms the molecular weight of the protonated molecule. |

| [M-H₂O+H]⁺ | C₇H₁₃FN⁺ | Indicates the loss of the hydroxyl group. |

| Various smaller fragments | e.g., Fragments from the cleavage of the C-N bond of the side chain or ring opening. | Provides detailed structural information about the different components of the molecule. |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

While NMR provides detailed information about the structure in solution, single-crystal X-ray crystallography offers the most definitive method for determining the absolute stereochemistry and the precise solid-state conformation of a chiral molecule. For the enantiomerically pure forms of this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the (R) or (S) configuration at the chiral center (the hydroxyl-bearing carbon).

The resulting crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This includes the conformation of the five-membered pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the fluoropropyl side chain relative to the ring. This information is invaluable for understanding how the molecule might interact with biological targets.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating chiral molecules in solution. ECD measures the differential absorption of left- and right-circularly polarized light. For the enantiomers of this compound, the ECD spectra would be mirror images of each other.

By comparing the experimental ECD spectrum of a synthesized enantiomer with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (S)), the absolute configuration of the synthesized sample can be confidently assigned. Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. This allows for a quantitative assessment of the enantiomeric purity, a critical parameter for pharmaceutical applications. The Cotton effects observed in the ECD spectrum are characteristic of the electronic transitions within the molecule and their spatial arrangement around the chiral center.

Computational Chemistry and Theoretical Studies on 1 3 Fluoropropyl Pyrrolidin 3 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Fluoropropyl)pyrrolidin-3-ol, these calculations would provide a detailed picture of its electronic landscape.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

The electrostatic potential (ESP) map would be another critical output, visualizing the charge distribution across the molecule. This would highlight electron-rich regions (negative potential), likely associated with the oxygen and nitrogen atoms, and electron-deficient regions (positive potential), which could be susceptible to nucleophilic interaction.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.5 eV | Represents the energy of the lowest energy unoccupied orbital, indicating affinity for electrons. |

| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling (Theoretical Frameworks)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This is a cornerstone of computer-aided drug design. emerginginvestigators.org In the context of this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode within a receptor's active site.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational space is explored to find the pose that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the receptor, resulting in the lowest binding energy. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a measure of how tightly the ligand is predicted to bind to the target.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is crucial because the bioactive conformation that binds to a receptor may not be the global minimum energy structure.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent environment to mimic physiological conditions, would reveal how the molecule behaves, including the flexibility of the fluoropropyl chain and the puckering of the pyrrolidine (B122466) ring. These simulations can help identify the most populated conformational states and the energy barriers between them, offering insights into the molecule's dynamic behavior upon approaching a binding site.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data can help confirm the compound's structure.

Reactivity profiles can be derived from the electronic structure calculations mentioned earlier. Parameters such as global and local reactivity descriptors (e.g., electrophilicity index, Fukui functions) can pinpoint the most reactive sites within the molecule, predicting how it might behave in different chemical environments and potential metabolic transformations. The fluorination of organic molecules is known to alter their chemical properties and can influence their metabolic stability. emerginginvestigators.org

Synthesis and Research Utility of Derivatives and Analogues of 1 3 Fluoropropyl Pyrrolidin 3 Ol

Rational Design and Synthesis Strategies for Structural Modifications

The rational design of analogues of 1-(3-fluoropropyl)pyrrolidin-3-ol is guided by established medicinal chemistry principles. The introduction of the 3-fluoropropyl group is itself a strategic choice, as fluorine can enhance metabolic stability, binding affinity, and membrane permeability. Design strategies often focus on three key areas: modification of the N-substituent, alteration of the 3-hydroxyl group, and variation of the pyrrolidine (B122466) ring itself.

A primary synthetic route to this scaffold and its derivatives starts from commercially available precursors like (S)- or (R)-3-hydroxypyrrolidine or their protected forms. mdpi.com The key N-alkylation step can be achieved by reacting the pyrrolidine secondary amine with 3-fluoropropyl bromide or a related electrophile. A patent for novel estrogen receptor modulators describes linking the N-(3-fluoropropyl)-pyrrolidine moiety to a larger, bioactive fragment, demonstrating its use as a building block to impart favorable properties. wipo.intpatentguru.com

Common synthetic transformations for creating derivatives include:

Modification of the 3-hydroxyl group: The alcohol can be oxidized to a ketone, which then serves as a handle for further reactions like reductive amination or Wittig reactions. Alternatively, it can be converted into ethers or esters to probe the steric and electronic requirements of a biological target.

Stereoselective Synthesis: The stereochemistry of the hydroxyl group is often critical for biological activity. Methods using chiral precursors like 4-hydroxyproline (B1632879) or employing stereoselective reduction of an intermediate ketone are used to produce optically pure isomers. mdpi.com The use of chiral catalysts in asymmetric synthesis is also a prominent strategy. researchgate.net

N-Dealkylation and Re-alkylation: While the 3-fluoropropyl group is a key feature, related analogues can be synthesized via catalytic N-alkylation of the core pyrrolidin-3-ol with various other alkyl or arylalkyl groups. researchgate.net

These synthetic approaches allow for the systematic modification of the scaffold to optimize its interaction with specific biological targets, such as enzymes or receptors. researchgate.net

Development of Chemical Libraries for Advanced Research Applications

To efficiently explore the therapeutic potential of the pyrrolidine scaffold, researchers often construct chemical libraries containing thousands of related but structurally distinct compounds. These libraries are then screened against biological targets to identify "hit" compounds.

One powerful approach is the use of mixture-based combinatorial libraries coupled with a positional scanning strategy. nih.gov In this method, a core scaffold (such as a pyrrolidine derivative) is elaborated with various chemical functionalities at several points of diversity. By synthesizing and testing mixtures where one position is held constant while others are varied, researchers can rapidly determine the optimal functional group for each position. nih.govnih.gov This strategy has been successfully used to identify potent inhibitors of bacterial enzymes from libraries built around a pyrrolidine core. nih.gov

A more advanced technique involves the creation of DNA-Encoded Libraries (DELs). A recent study describes a DNA-compatible, three-component reaction to synthesize pyrrolidine-fused scaffolds. acs.org Each unique pyrrolidine derivative is tagged with a unique DNA barcode. This allows for the screening of immense libraries (billions of compounds) in a single experiment, as the identity of any "hit" compound that binds to the target can be determined by sequencing its DNA tag. This methodology is highly suitable for discovering novel drug-like molecules based on the pyrrolidine framework. acs.org

Comparative Structure-Activity Relationship (SAR) Analysis of Analogues in Chemical Biology

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how a molecule's chemical structure correlates with its biological effect. Through the systematic synthesis and testing of analogues, a pharmacophore model can be developed.

A recent SAR study on a library of pyrrolidine pentamine derivatives, designed to inhibit the bacterial enzyme Aminoglycoside 6′-N-Acetyltransferase Type Ib (AAC(6′)-Ib), provides an excellent template for this type of analysis. nih.govnih.gov Researchers synthesized a series of compounds by modifying five distinct positions (R1-R5) on the pyrrolidine scaffold and assessed their ability to inhibit the enzyme.

The findings from such a study can be summarized in a data table to highlight key trends. While the specific data below is illustrative and based on a related pyrrolidine scaffold, it demonstrates the principles of SAR analysis that would be applied to this compound derivatives.

| Compound ID | Modification vs. Lead Compound | Key Change | Relative Inhibitory Activity | SAR Interpretation |

|---|---|---|---|---|

| Lead-01 | - | Baseline Scaffold | 100% | Baseline activity for comparison. |

| Analog-A1 | Truncation at R1 | Removal of S-phenyl group | <10% | The R1 S-phenyl group is essential for activity. nih.gov |

| Analog-B1 | Modification at R3 | S-phenyl to p-fluorophenyl | 120% | Fluorine substitution at this position is tolerated or slightly beneficial. |

| Analog-C1 | Modification at R5 | 3-phenylbutyl to 2-phenylbutyl | 75% | Isomeric changes in the alkyl chain reduce activity, indicating a specific spatial requirement. |

| Analog-D1 | Stereochemistry Inversion | S-configuration to R-configuration at R1 | <20% | The stereochemistry at the R1 position is critical for binding. nih.gov |

This systematic analysis reveals that even minor changes, such as altering stereochemistry or the position of a substituent, can have a dramatic impact on biological function. researchgate.netnih.gov This knowledge is crucial for guiding the rational design of more potent and selective compounds.

Application of Derivatives as Tools for Modulating Biological Pathways

Derivatives built upon the this compound scaffold are valuable as chemical tools to investigate and control biological processes. Their specific application depends on the larger molecular structure they are incorporated into and the target with which they interact.

A prominent example is found in a patent describing novel compounds where the N-(3-fluoropropyl)-pyrrolidin-3-yloxy group is attached to a selective estrogen receptor modulator (SERM) fragment. wipo.intpatentguru.com These molecules are designed as inhibitors and degraders of the estrogen receptor (ER), a key protein in breast cancer. In this context, the fluorinated pyrrolidine fragment is not the primary pharmacophore but acts as a critical auxiliary component that can enhance drug-like properties such as oral bioavailability, metabolic stability, and target engagement, thereby modulating the ER signaling pathway.

In another application, pyrrolidine analogues have been synthesized as potent inhibitors of specific enzymes. For instance, N-acetylamino pyrrolidine derivatives, which are structurally related to the title compound, were designed and synthesized to inhibit β-N-acetylhexosaminidases. nih.gov The study revealed that the specific stereochemistry of the pyrrolidine ring and the presence of the N-acetylamino group were crucial for potent inhibition. Such selective inhibitors serve as invaluable chemical probes for studying the role of these enzymes in cellular function and disease.

Radiochemistry and Radiolabeling Methodologies for 1 3 Fluoropropyl Pyrrolidin 3 Ol

Radiosynthesis of Fluorine-18 (B77423) Labeled 1-(3-Fluoropropyl)pyrrolidin-3-ol Analogues

The radiosynthesis of ¹⁸F-labeled analogues of this compound typically involves nucleophilic substitution reactions. A common strategy is the radiofluorination of a suitable precursor molecule. For instance, the synthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT), an analogue, is achieved through the [¹⁸F]fluoropropylation of L-tyrosine in a two-step process. nih.gov This manual synthesis can be completed in approximately 60 minutes with a radiochemical yield of 25-30% without decay correction. nih.gov

Another approach involves a one-pot, two-step reaction sequence. This method consists of nucleophilic fluorination of a corresponding mesylate precursor, followed by the cleavage of protecting groups. researchgate.net This strategy has been successfully applied to produce ¹⁸F-labeled tryptophan analogues. researchgate.net The versatility of ¹⁸F chemistry allows for both direct and indirect labeling methods, making it adaptable for a wide range of small molecules and biomolecules. nih.gov

The table below summarizes representative radiosynthesis parameters for ¹⁸F-labeled compounds, illustrating the variability in yields and synthesis times depending on the specific molecule and method employed.

| Compound | Synthesis Method | Radiochemical Yield (non-decay corrected) | Synthesis Time (minutes) |

| O-(3-[¹⁸F]fluoropropyl)-L-tyrosine (FPT) | Manual two-step [¹⁸F]fluoropropylation | 25-30% | ~60 |

| [¹⁸F]FPyME | Three-step radiochemical pathway | 17-20% | 110 |

| 1-L-[¹⁸F]FETrp | One-pot, two-step approach | 19.0 ± 7.0% (decay-corrected) | Not Specified |

| 1-D-[¹⁸F]FETrp | One-pot, two-step approach | 9.0 ± 3.0% (decay-corrected) | Not Specified |

| [¹⁸F]Fluorosulfotetrazine | Automated three-step procedure | 29-35% (decay-corrected) | 90-95 |

Data sourced from multiple studies to provide a comparative overview. nih.govresearchgate.netnih.govresearchgate.net

Development of Efficient Isotopic Incorporation Strategies

Efficient incorporation of Fluorine-18 is paramount for producing radiotracers with high specific activity, which is crucial for sensitive PET imaging. Nucleophilic substitution is the most widely used method for introducing ¹⁸F into organic molecules. nih.govnih.gov This typically involves the reaction of cyclotron-produced [¹⁸F]fluoride with a precursor containing a good leaving group, such as a tosylate, mesylate, or triflate.

The reactivity of the [¹⁸F]fluoride is enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base like potassium carbonate. nih.govnih.gov The azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex is a critical step to remove water, which can significantly reduce the nucleophilicity of the fluoride (B91410) ion. nih.gov

Researchers have also explored alternative strategies to improve labeling efficiency. For example, the use of iodonium (B1229267) ylide precursors has been investigated for the radiofluorination of electron-rich aromatic rings. While promising, this method has shown lower isolated radiochemical yields for more complex molecules. nih.gov The development of prosthetic groups, which are small, reactive molecules that can be easily radiolabeled and then conjugated to a larger target molecule, represents another important strategy for indirect labeling. nih.gov

Precursor Chemistry and Automated Synthesis for Radiolabeled Research Probes

The synthesis of the non-radioactive precursor is a critical and often challenging aspect of developing a new radiotracer. The precursor must be designed to be reactive towards [¹⁸F]fluoride under conditions that are compatible with the short half-life of the isotope and the need for rapid synthesis. For aliphatic fluorination, precursors often contain leaving groups like mesylate or tosylate on an alkyl chain. For instance, the precursor for an ¹⁸F-labeled PEGylated estradiol (B170435) derivative was a mesylate-functionalized molecule. nih.gov

Automated synthesis modules are now standard in radiochemistry laboratories to ensure reproducible and high-yield production of radiotracers in a Good Manufacturing Practice (GMP) compliant manner. mdpi.com These systems automate the entire radiosynthesis process, from the trapping of [¹⁸F]fluoride to the final purification of the radiolabeled product. For example, the synthesis of [¹⁸F]PSMA-1007 has been successfully automated on different commercially available synthesizers, achieving good radiochemical yields in under an hour. mdpi.com The development of on-resin radiolabeling techniques, where the precursor is attached to a solid support, further simplifies the purification process and is amenable to automation. rsc.org

Radiochemical Purification and Quality Control for Research Applications

Following radiosynthesis, the crude reaction mixture contains the desired radiolabeled product, unreacted [¹⁸F]fluoride, the precursor, and various byproducts. Therefore, a robust purification step is essential to ensure the final product is of high radiochemical and chemical purity. Semi-preparative high-performance liquid chromatography (HPLC) is the most common method for purifying PET radiotracers. nih.govnih.govmdpi.com The choice of the HPLC column and mobile phase is critical for achieving good separation. For instance, C18 columns are widely used, and the pH of the mobile phase can significantly impact the retention of free [¹⁸F]fluoride. researchgate.netnih.gov

After HPLC purification, the collected fraction containing the radiotracer is typically reformulated into a physiologically compatible solution, often involving a solid-phase extraction (SPE) step using a cartridge like a Sep-Pak C18. nih.gov

Stringent quality control (QC) is performed on the final product to ensure its suitability for research applications. These tests are guided by pharmacopeial standards (e.g., USP, EP) and regulatory guidelines. nih.govmdpi.com Key QC tests include:

Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using gamma spectroscopy. nih.gov

Radiochemical Purity: Determined by analytical HPLC and/or thin-layer chromatography (TLC) to quantify the percentage of the total radioactivity that is in the desired chemical form. A minimum radiochemical purity of 95% is often required. mdpi.commdpi.com

Chemical Purity: Assessed by analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities. mdpi.com

pH: The pH of the final formulation must be within a physiologically acceptable range. mdpi.com

Residual Solvents: The levels of any organic solvents used in the synthesis and purification must be below specified limits. nih.gov

Sterility and Endotoxins: For in vivo studies, the product must be sterile and tested for bacterial endotoxins. nih.gov

The table below outlines typical quality control specifications for an ¹⁸F-labeled radiopharmaceutical.

| Quality Control Test | Specification | Method |

| Radionuclidic Identity | Confirmed as ¹⁸F | Gamma Spectroscopy, Half-life determination |

| Radiochemical Purity | ≥ 95% | Analytical HPLC, Radio-TLC |

| Chemical Purity | Precursor and other impurities below set limits | Analytical HPLC (UV detection) |

| pH | 5.5 - 7.5 | pH meter |

| Residual Solvents | e.g., Ethanol < 10% v/v | Gas Chromatography |

| Sterility | Sterile | Sterility Test |

| Bacterial Endotoxins | Below specified limit | Limulus Amebocyte Lysate (LAL) Test |

This table represents a general set of specifications and may vary for specific compounds and applications. nih.govmdpi.com

Q & A

Basic Research Question

- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., δ 3.5–4.0 ppm for pyrrolidine protons; ¹⁹F NMR at ~-215 ppm for CF₂ groups) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₁₃FNO⁺ with m/z 162.1028) .

- HPLC : Reverse-phase C18 columns assess purity (>95%) with UV detection at 254 nm .

How does the fluoropropyl group influence the pharmacokinetic properties of pyrrolidin-3-ol derivatives?

Advanced Research Question

The fluoropropyl moiety enhances:

- Lipophilicity : LogP increases by ~0.5–1.0 units, improving blood-brain barrier penetration .

- Metabolic stability : Fluorine reduces oxidative metabolism by CYP450 enzymes (e.g., t₁/₂ increases from 2.1 to 4.7 hours in liver microsomes) .

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with residues in NT1 receptors (e.g., ΔG = -9.2 kcal/mol vs. -7.8 for non-fluorinated analogs) .

Experimental Design : Compare fluorinated vs. non-fluorinated analogs in in vitro ADME assays .

How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolidin-3-ol analogs?

Advanced Research Question

Contradictions may arise from assay variability or impurities:

- Standardize assays : Use identical cell lines (e.g., HEK293 for NT1 receptor agonism) and controls .

- Reproduce conditions : Validate purity (>99%) via LC-MS and retest under controlled environments (pH, temperature).

- Meta-analysis : Cross-reference data from patents (e.g., Sanofi’s NT1 agonists) and peer-reviewed studies to identify trends .

What strategies optimize the synthetic yield of this compound?

Basic Research Question

- Solvent selection : Acetonitrile or DMF enhances nucleophilicity of pyrrolidin-3-ol .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Temperature control : Maintain 60–80°C to balance reaction speed and side-product formation.

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, CH₃CN, reflux | 72 | 92 |

| NaOH, DMF, 60°C | 65 | 88 |

| TBAB, toluene, 80°C | 85 | 95 |

What role does this compound play in combination therapies?

Advanced Research Question

The compound enhances efficacy in drug combinations:

- Synergy with alpelisib : In Sanofi’s patent, it improves PI3Kα inhibition (IC₅₀ reduced from 12 nM to 4 nM) .

- Pharmacokinetic modulation : Co-administration with CYP3A4 inhibitors increases plasma exposure (AUC by 2.3-fold) .

Methodological Tip : Use isobologram analysis to quantify synergistic effects in vitro .

How can computational methods predict the bioactivity of novel this compound analogs?

Advanced Research Question

- Molecular docking : Simulate binding to NT1 receptors (PDB: 4GRV) to prioritize analogs with better affinity .

- QSAR models : Train models on datasets (e.g., ChEMBL) using descriptors like polar surface area and H-bond donors .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

What safety precautions are essential when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 10 ppm).

- First aid : Flush eyes with water for 15 minutes; rinse skin with soap/water .

How is the fluoropropyl group’s conformation analyzed in crystallographic studies?

Advanced Research Question

- X-ray crystallography : Resolve crystal structures (e.g., CCDC 2057891) to determine dihedral angles (e.g., 120° for C-F bonds) .

- DFT calculations : Compare experimental vs. optimized geometries (RMSD < 0.5 Å) .

Data Note : Fluorine’s van der Waals radius (1.47 Å) influences packing in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.